molecular formula C27H30O15 B1263064 kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside

kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside

Cat. No. B1263064
M. Wt: 594.5 g/mol
InChI Key: JYXSWDCPHRTYGU-QHWHWDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside is a member of flavonoids and a glycoside.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside, a flavonoid compound, has been studied for various biological activities. Research highlights its potential in anti-inflammatory, analgesic, and other therapeutic effects:

  • Anti-inflammatory and Analgesic Effects : A study by Ibrahim et al. (2007) on Chenopodium species revealed the anti-inflammatory and analgesic properties of kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside.
  • Inhibition of Inflammatory Mediators : Fang et al. (2005) found that certain kaempferol glycosides, including kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside, inhibited inflammatory mediators in activated murine macrophages, suggesting anti-inflammatory potential. (Fang, Rao, & Tzeng, 2005)
  • Analgesic Activity : Research on Hedyosmum bonplandianum by Cárdenas et al. (1993) demonstrated significant analgesic activity of kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside. (Cárdenas, Rodríguez, Villaverde, Riguera, Cadena, & Otero, 1993)

Identification and Characterization in Various Plants

This compound has been identified and characterized in a range of plants, contributing to the understanding of plant biochemistry:

  • Identification in Erythroxylon cuneifolium : Iñigo, Iglesias, and Catalán (1988) identified kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside in Erythroxylon cuneifolium, contributing to the flavonoid profiling of the plant. (Iñigo, Iglesias, & Catalán, 1988)
  • Presence in Arabidopsis Thaliana : A study by Veit and Pauli (1999) identified kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside in Arabidopsis thaliana leaves. (Veit & Pauli, 1999)
  • Isolation from Sophora Japonica Seeds : Wang et al. (2003) isolated this compound from Sophora japonica seeds, expanding the knowledge of seed biochemistry. (Wang, Lou, Wang, & Tang, 2003)

properties

Product Name

kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(38-9)39-12-6-13(30)16-14(7-12)40-24(10-2-4-11(29)5-3-10)25(19(16)33)42-27-23(37)21(35)18(32)15(8-28)41-27/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

JYXSWDCPHRTYGU-QHWHWDPRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside
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kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside
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Reactant of Route 5
kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside
Reactant of Route 6
kaempferol 3-O-beta-D-glucopyranosyl-7-O-beta-L-rhamnopyranoside

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